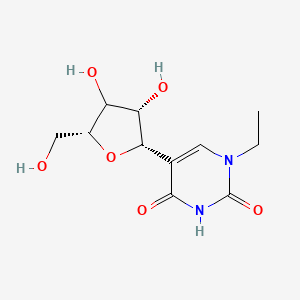

N1-Ethylpseudouridine

Description

Significance of Modified Nucleosides in Ribonucleic Acid Biology

For many years, the central dogma of molecular biology focused on the flow of genetic information from DNA to RNA to protein, with RNA often seen as a simple messenger. However, it is now understood that RNA molecules are subject to a wide array of chemical modifications, with over 150 distinct modifications identified to date. portlandpress.com These modifications are not mere decorations; they play crucial roles in virtually every aspect of RNA function, including gene expression regulation, RNA stability, and the intricate process of protein synthesis. portlandpress.comyoutube.com

Overview of Pseudouridine (B1679824) and its N1-Alkyl Derivatives

Pseudouridine (Ψ) stands out as the most abundant RNA modification, first discovered in 1951. nih.govyoutube.com It is an isomer of uridine (B1682114), one of the four standard bases in RNA. nih.gov The key difference lies in the bond connecting the base to the ribose sugar; in pseudouridine, this is a carbon-carbon (C-C) bond, whereas in uridine it is a nitrogen-carbon (N-C) bond. nih.govresearchgate.net This seemingly small change has profound structural and functional consequences, including enhanced rotational freedom of the base and the presence of an additional hydrogen bond donor at the N1 position. nih.govyoutube.com These features contribute to the increased stability of RNA structures containing pseudouridine. biorxiv.org

Building upon the foundational understanding of pseudouridine, researchers have explored the effects of adding different chemical groups to its N1 position, creating a family of N1-alkyl derivatives. The most well-known of these is N1-methylpseudouridine (m1Ψ), which has an additional methyl group. wikipedia.org This modification has been shown to be even more effective than pseudouridine at reducing the innate immune response to foreign RNA and enhancing protein production. nih.govdtu.dk This has made m1Ψ a cornerstone of modern mRNA vaccine technology. nih.govwikipedia.orgnih.gov

N1-Ethylpseudouridine is another member of this family, featuring an ethyl group at the N1 position. trilinkbiotech.com The investigation into this compound and other N1-substituted derivatives is driven by the hypothesis that altering the size and electronic properties of the substituent group can fine-tune the characteristics of the resulting mRNA. trilinkbiotech.com

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from the successes observed with its close relative, N1-methylpseudouridine. The profound impact of the N1-methyl group on mRNA properties prompted scientists to question whether other alkyl groups could offer similar or even superior advantages. The primary goals of investigating this compound and other derivatives include:

Modulating Immunogenicity: A key challenge in RNA therapeutics is avoiding the activation of the body's innate immune system, which can recognize foreign RNA and shut down protein translation. researchgate.nettrilinkbiotech.com Research has shown that modifications like pseudouridine and N1-methylpseudouridine can dampen this immune response. nih.govtrilinkbiotech.com Studies on this compound aim to determine its efficacy in this regard. trilinkbiotech.comtrilinkbiotech.com

Enhancing Translation Efficiency: The ultimate goal of many mRNA-based therapies is to produce a specific protein. The efficiency of this protein production, or translation, can be significantly influenced by the nucleoside modifications within the mRNA. nih.govtrilinkbiotech.com Investigations are underway to quantify how the incorporation of this compound affects the yield of the desired protein. trilinkbiotech.com

Understanding Structure-Function Relationships: By systematically studying a series of N1-alkyl derivatives (e.g., methyl, ethyl, propyl), researchers can gain a deeper understanding of how the size and chemical nature of the N1-substituent influence RNA structure, stability, and interaction with the cellular machinery. trilinkbiotech.comoup.com This knowledge is crucial for the rational design of future RNA-based drugs and vaccines.

Research Findings on N1-Substituted Pseudouridine Derivatives

Initial studies have explored the impact of various N1-substitutions on mRNA synthesis and protein expression. One study prepared seven different N1-substituted pseudouridine derivatives, including this compound (Et1Ψ), and incorporated them into firefly luciferase (FLuc) mRNA. trilinkbiotech.com The results indicated that the yield of mRNA during in vitro transcription is related to the size and electronic properties of the N1-substituent. trilinkbiotech.com

When these modified mRNAs were tested for their ability to produce luciferase protein in a human monocyte cell line, four of the seven N1-substituted mRNAs, including the one containing this compound, showed activities higher than that of mRNA with unmodified pseudouridine and close to the high activity of N1-methylpseudouridine-containing mRNA. trilinkbiotech.com This suggests that the ethyl group at the N1 position can be a favorable modification for enhancing protein expression.

Further research has examined the incorporation of this compound triphosphate (e1ΨTP) by T7 RNA polymerase during in vitro transcription. oup.com These studies revealed that as the length of the alkyl group at the N1 position increased from methyl to ethyl to propyl, the efficiency of its incorporation into the growing RNA strand also increased in most sequence contexts. oup.com

Table 1: Investigated N1-Substituted Pseudouridine Derivatives and their Effects

| N1-Substituted Derivative | Abbreviation | Relative mRNA Synthesis Efficiency (%) | Relative Luciferase Activity in THP-1 Cells |

|---|---|---|---|

| N1-methyl-Ψ | Me1Ψ | ~100 | High |

| N1-ethyl-Ψ | Et1Ψ | ~75 | High |

| N1-(2-fluoroethyl)-Ψ | FE1Ψ | ~50 | Moderate |

| N1-propyl-Ψ | Pr1Ψ | ~60 | High |

| N1-isopropyl-Ψ | iPr1Ψ | ~25 | Low |

| N1-methoxymethyl-Ψ | MOM1Ψ | Not reported | High |

| N1-pivaloxymethyl-Ψ | POM1Ψ | Not reported | High |

| N1-benzyloxymethyl-Ψ | BOM1Ψ | Not reported | Low |

Data adapted from a study by TriLink BioTechnologies. The relative mRNA synthesis efficiency is compared to the synthesis with canonical UTP. Relative luciferase activity is a qualitative assessment based on the reported findings. trilinkbiotech.com

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O6 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-2-13-3-5(10(17)12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1 |

InChI Key |

AMMRPAYSYYGRKP-FAZFRDGJSA-N |

Isomeric SMILES |

CCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N1 Ethylpseudouridine and Its Derivatives

Chemical Synthesis Pathways for N1-Ethylpseudouridine

The chemical synthesis of this compound begins with the parent nucleoside, pseudouridine (B1679824) (Ψ). The core challenge in synthesizing N-alkylated pseudouridine derivatives is to achieve selective alkylation at the desired nitrogen atom (N1) of the uracil (B121893) base without modifying other reactive sites on the base or the ribose sugar.

A common strategy involves the direct alkylation of pseudouridine using an appropriate alkylating agent. While specific literature detailing the synthesis of this compound is not abundant, the methodology can be inferred from established protocols for the synthesis of its close analogue, N1-methylpseudouridine. tandfonline.comnih.gov The process generally involves treating pseudouridine with a base to deprotonate the N1 position, making it nucleophilic, followed by reaction with an ethylating agent.

A plausible synthetic route starts with pseudouridine, which can itself be synthesized through various methods, including an improved stereodivergent synthesis from a protected D-ribose. nih.gov For the subsequent ethylation, a bulky base such as N,O-bis(trimethylsilyl)acetamide (BSA) can be used to selectively deprotonate the N1 position. The resulting silylated intermediate is then treated with an ethylating agent, such as iodoethane, to introduce the ethyl group at the N1 position. The reaction is typically performed under refluxing conditions to drive it to completion. tandfonline.com

Table 1: Proposed Reagents for Chemical Synthesis of this compound

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1. Activation | Pseudouridine (Ψ) | N,O-bis(trimethylsilyl)acetamide (BSA) | Silylated Pseudouridine Intermediate |

This method's selectivity for the N1 position is crucial and is enhanced by the use of a bulky silylating agent which sterically hinders reaction at other positions. tandfonline.com

Enzymatic Synthesis Approaches for this compound-5′-Triphosphate

For this compound to be incorporated into an RNA strand during in vitro transcription, it must first be converted into its 5'-triphosphate form (N1-ethylpseudo-UTP). This conversion is typically achieved through a series of enzymatic phosphorylation steps. While chemical phosphorylation methods exist, enzymatic pathways offer high specificity and are commonly used. biosyn.com

The process is a stepwise addition of phosphate (B84403) groups to the 5'-hydroxyl of the ribose sugar, catalyzed by specific kinase enzymes.

Monophosphorylation: The first step is the conversion of this compound to this compound-5'-monophosphate (N1-ethylpseudo-UMP). This reaction is catalyzed by a nucleoside kinase, such as uridine-cytidine kinase, which transfers a phosphate group from a donor like adenosine (B11128) triphosphate (ATP).

Diphosphorylation: The resulting monophosphate is then converted to this compound-5'-diphosphate (N1-ethylpseudo-UDP) by a nucleoside monophosphate (NMP) kinase. These enzymes, for instance, guanylate kinase, also use ATP as the phosphate donor.

Triphosphorylation: In the final step, a nucleoside diphosphate (B83284) (NDP) kinase catalyzes the transfer of the terminal phosphate group from ATP to N1-ethylpseudo-UDP, yielding the desired this compound-5'-triphosphate (N1-ethylpseudo-UTP). utupub.fi

This three-step enzymatic cascade is a standard pathway for the synthesis of both natural and modified nucleoside triphosphates. The resulting N1-ethylpseudo-UTP is then purified for use in transcription reactions with RNA polymerases like T7 RNA polymerase. trilinkbiotech.comnih.gov

Table 2: Enzymatic Phosphorylation Cascade for N1-Ethylpseudo-UTP

| Step | Substrate | Enzyme Class | Product |

|---|---|---|---|

| 1 | This compound | Nucleoside Kinase | This compound-5'-monophosphate |

| 2 | This compound-5'-monophosphate | Nucleoside Monophosphate Kinase | This compound-5'-diphosphate |

Solid-Phase Synthesis of Oligonucleotides Incorporating this compound

The site-specific incorporation of this compound into a custom RNA oligonucleotide is achieved using automated solid-phase synthesis, most commonly via the phosphoramidite (B1245037) method. utupub.fiwikipedia.org This technique allows for the stepwise construction of an RNA molecule with a defined sequence on an insoluble solid support.

To be used in this process, this compound must first be converted into a phosphoramidite building block. This involves protecting the 5'-hydroxyl group (typically with a dimethoxytrityl, DMTr, group) and activating the 3'-hydroxyl group by reacting it to form a phosphoramidite moiety.

The synthesis cycle consists of four main chemical steps that are repeated for each nucleotide added to the growing chain: nih.govresearchgate.net

Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide bound to the solid support is removed with a mild acid, exposing the 5'-hydroxyl group for the next coupling reaction.

Coupling: The this compound phosphoramidite building block, activated by a reagent such as tetrazole, is added. It reacts with the free 5'-hydroxyl group of the support-bound chain, forming a new phosphite (B83602) triester linkage. wikipedia.org

Capping: Any unreacted 5'-hydroxyl groups are acetylated (capped) with reagents like acetic anhydride. This prevents them from participating in subsequent cycles, thus minimizing the formation of deletion-mutant sequences.

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester bond using an oxidizing agent, typically an iodine solution in the presence of water. biotage.co.jp

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed RNA chain is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed to yield the final, purified oligonucleotide containing this compound at the specified position(s).

Table 3: Four-Step Cycle of Phosphoramidite Solid-Phase Synthesis

| Step | Action | Purpose |

|---|---|---|

| 1. Deblocking | Removal of 5'-DMTr group | Exposes the 5'-hydroxyl for chain elongation |

| 2. Coupling | Addition of activated phosphoramidite | Forms a new phosphite triester bond |

| 3. Capping | Acetylation of unreacted hydroxyls | Prevents formation of deletion sequences |

Molecular and Biochemical Interactions of N1 Ethylpseudouridine

Interactions with RNA Polymerases and Transcriptional Fidelity

The synthesis of mRNA transcripts containing N1-Ethylpseudouridine is typically achieved through in vitro transcription (IVT), a process commonly driven by bacteriophage RNA polymerases such as T7 RNA polymerase. The ability of these polymerases to recognize and incorporate the modified nucleotide, this compound triphosphate (E1TP), is fundamental to producing modified mRNAs.

T7 RNA polymerase is widely used for the in vitro synthesis of RNA. researchgate.netbiosyn.com This enzyme recognizes a specific promoter sequence on a DNA template and proceeds to synthesize a complementary RNA strand. nih.gov The process of substrate selection by T7 RNA polymerase is a crucial step that ensures the fidelity of transcription. nih.gov The polymerase has a substrate-binding pocket that accommodates incoming nucleotide triphosphates (NTPs).

This compound triphosphate (E1TP) is a modified NTP that can be used as a substrate for T7 RNA polymerase during in vitro transcription to produce mRNA with reduced immunogenicity. trilinkbiotech.com The acceptance of E1TP by T7 RNA polymerase is influenced by the structural characteristics of the N1-substitution. Research on various N1-substituted pseudouridine (B1679824) derivatives, including N1-ethyl-Ψ, has shown that the size and electronic properties of the group at the N1 position affect the yield of mRNA synthesis. trilinkbiotech.com This suggests that while T7 RNA polymerase can accommodate modifications at this position, the efficiency of recognition and binding may vary depending on the specific substituent. trilinkbiotech.com The polymerase's active site must be able to form the necessary interactions with the modified base to facilitate its incorporation into the growing RNA chain.

Studies on similar modified nucleotides, like N1-methylpseudouridine (m1Ψ), have shown that T7 RNA polymerase can efficiently incorporate these analogs. nih.gov The structural basis for this acceptance lies in the ability of the polymerase to maintain the correct geometry for catalysis despite the modification. The polymerase selects the correct substrate in an "open" conformation before transitioning to a catalytically active "closed" state. nih.gov This initial selection is based on base pairing with the template DNA strand and interactions within the active site that discriminate against incorrect substrates. nih.gov For this compound, its ability to form a stable base pair with adenine (B156593) in the DNA template is a prerequisite for its recognition and subsequent incorporation by T7 RNA polymerase.

The efficiency with which this compound triphosphate (E1TP) is incorporated into an RNA transcript during in vitro transcription (IVT) is a critical factor for the production of modified mRNA. T7 RNA polymerase exhibits a degree of flexibility in its substrate selection, allowing for the incorporation of various modified nucleotides. nih.govbiorxiv.org

Studies investigating the incorporation of N1-substituted pseudouridine derivatives have demonstrated that the yield of mRNA can be influenced by the nature of the N1-substituent. trilinkbiotech.com For instance, research comparing different N1-alkyl groups on pseudouridine triphosphate found that this compound triphosphate was a viable substrate for T7 RNA polymerase. biorxiv.orgnih.gov However, the relative efficiency of its incorporation compared to the canonical uridine (B1682114) triphosphate (UTP) or other modified analogs like N1-methylpseudouridine triphosphate (m1ΨTP) can be sequence-dependent. biorxiv.orgnih.gov

In experiments where T7 RNA polymerase was presented with a mixture of a modified NTP and its canonical counterpart, the polymerase showed a sequence context bias in its selection. nih.govoup.com This indicates that the nucleotides flanking the incorporation site on the DNA template can influence whether the modified or standard nucleotide is preferentially incorporated. For example, studies with m1ΨTP and UTP mixtures revealed that the insertion yields for the modified nucleotide varied significantly depending on the adjacent sequence. nih.gov A similar sequence-dependent discrimination is expected for E1TP.

| Factor | Description | Reference |

|---|---|---|

| RNA Polymerase | T7 RNA polymerase is commonly used and accepts this compound triphosphate. | trilinkbiotech.com |

| N1-Substituent | The size and electronic properties of the ethyl group influence mRNA yield. | trilinkbiotech.com |

| Sequence Context | The DNA template sequence flanking the incorporation site affects selection between modified and canonical nucleotides. | nih.govoup.com |

| NTP Concentration | The relative concentrations of this compound triphosphate and other NTPs can impact incorporation rates. | nih.gov |

Transcription processivity refers to the ability of an RNA polymerase to remain associated with the DNA template and continuously synthesize the RNA transcript without premature dissociation. The incorporation of modified nucleotides can potentially affect this process.

During transcription, T7 RNA polymerase transitions from an initiation phase, which can produce short, abortive transcripts, to a highly processive elongation phase where it synthesizes the full-length RNA. nih.gov The incorporation of this compound triphosphate (E1TP) does not appear to fundamentally inhibit the polymerase's ability to enter the elongation phase and produce long RNA molecules. trilinkbiotech.com

However, the specific chemical nature of the modification can have subtle effects. Studies on the related N1-methylpseudouridine (m1Ψ) have shown that while full-length transcripts can be efficiently produced, the modification might influence the dynamics of the polymerase on the template. nih.gov Research with N1-ethyl and N1-propyl derivatives of pseudouridine triphosphate has been conducted to understand trends in how such modifications are handled by T7 RNA polymerase. biorxiv.org While detailed quantitative data on the processivity specifically for this compound is not extensively available, the successful synthesis of kilobase-long mRNAs containing N1-substituted pseudouridines suggests that the processivity of T7 RNA polymerase remains robust enough for practical applications. trilinkbiotech.com

Ribosome-Mediated Translation Mechanisms

Once an mRNA molecule containing this compound is introduced into the cytoplasm, it is recognized by the ribosome, the cellular machinery responsible for protein synthesis. The presence of this modified nucleotide can influence both the efficiency and the fidelity of translation.

Translational efficiency is a measure of the rate at which a protein is synthesized from an mRNA template. The incorporation of modified nucleosides, such as pseudouridine (Ψ) and its derivatives, into mRNA has been shown to enhance protein expression. trilinkbiotech.com This enhancement is often attributed to a reduction in the innate immune response that would otherwise lead to a shutdown of translation. trilinkbiotech.com

Specifically for N1-substituted pseudouridines, including this compound, studies have shown that mRNAs containing these modifications can lead to high levels of protein expression in cells. trilinkbiotech.com In one study, four out of seven tested N1-substituted Ψ-mRNAs, including N1-ethyl-Ψ, demonstrated higher luciferase activity in a human monocyte cell line compared to mRNA with the standard pseudouridine modification, and their activity was close to that of the highly efficient N1-methylpseudouridine (m1Ψ)-modified mRNA. trilinkbiotech.com

The mechanism behind this increased efficiency is multifaceted. While a significant part of the effect is due to bypassing the innate immune sensors that would otherwise inhibit translation, the modification itself can also directly impact the translation process. nih.govnih.gov For the related m1Ψ modification, it has been shown to increase the density of ribosomes on the mRNA, which can lead to more efficient protein production by favoring ribosome recycling or de novo recruitment. nih.govnih.gov Although direct data on ribosome density for this compound-modified mRNA is limited, the observed high protein expression suggests a similar positive influence on translational efficiency. trilinkbiotech.com

| N1-Substituted Pseudouridine | Relative Luciferase Activity | Reference |

|---|---|---|

| This compound | Higher than Ψ-mRNA, comparable to m1Ψ-mRNA | trilinkbiotech.com |

| N1-Methylpseudouridine (m1Ψ) | High | trilinkbiotech.com |

| Pseudouridine (Ψ) | Baseline for comparison | trilinkbiotech.com |

| Unmodified Uridine (WT) | Lower due to immune response | trilinkbiotech.com |

Translational fidelity refers to the accuracy with which the ribosome decodes the mRNA sequence into the correct amino acid sequence of a protein. The introduction of modified nucleotides has the potential to alter the hydrogen bonding patterns between the mRNA codon and the tRNA anticodon, which could lead to miscoding events.

For this compound, direct and comprehensive studies on its impact on translational fidelity are less prevalent in the reviewed literature. However, given its structural similarity to m1Ψ, it is plausible that it could also have context-dependent effects on the accuracy of translation. The addition of the ethyl group at the N1 position could alter the conformational properties of the nucleoside within the ribosome's decoding center, potentially influencing the selection of near-cognate tRNAs. It is important to note that some studies have concluded that m1Ψ does not significantly impact translational fidelity, suggesting that the ribosome can accommodate this modification without a major loss of accuracy. nih.gov Further research is needed to specifically delineate the effects of the N1-ethyl group on the fidelity of the translational machinery.

Ribosome Recognition and Decoding Dynamics

There is no specific information available in the searched scientific literature detailing how the N1-ethyl modification on pseudouridine impacts ribosome recognition of mRNA or the subsequent dynamics of the decoding process. Research has not yet elucidated whether this compound causes effects similar to N1-methylpseudouridine, such as ribosome stalling, alterations in translation fidelity, or frameshifting events. news-medical.netnih.gov

Interactions with RNA-Binding Proteins and Regulatory Factors

No studies were found that specifically investigate the binding affinity or interaction dynamics between this compound-modified RNA and various RNA-binding proteins (RBPs) or other cellular regulatory factors. While research into other modifications like N1-methylpseudouridine has shown altered interactions with proteins such as the dsRNA-activated protein kinase R (PKR) inhibitor (Prkra) and effects on RBP-aptamer binding, equivalent data for this compound is not present in the available literature. nih.govresearchgate.net

Biophysical and Structural Implications of N1 Ethylpseudouridine in Nucleic Acids

Conformational Dynamics and Stereochemical Influences

The foundational difference between pseudouridine (B1679824) and its canonical isomer, uridine (B1682114), is the C-C glycosidic bond in pseudouridine, which offers greater rotational freedom compared to the N-C bond in uridine. This inherent flexibility is further modulated by substitutions at the N1 position. The introduction of an ethyl group at this position creates N1-ethylpseudouridine (e1Ψ), a modification with significant stereochemical implications.

The ethyl group is substantially bulkier than the hydrogen atom in pseudouridine or the methyl group in the well-studied N1-methylpseudouridine (m1Ψ). This increased size influences the conformational equilibrium of the nucleoside. Research on related modifications suggests that long alkyl groups attached to uridine can result in an equal population of syn and anti conformations around the glycosidic bond. biorxiv.org The ethyl group in e1Ψ likely exerts a similar, if not more pronounced, effect, influencing the preferred orientation of the base relative to the sugar. This steric hindrance can impact the local phosphodiester backbone, potentially inducing a more rigid or, conversely, a more disordered local conformation depending on the sequence context. nih.gov Studies involving the incorporation of N1-alkylpseudouridine triphosphates during in vitro transcription have shown that the yield of incorporation by T7 RNA polymerase increases with the length of the alkyl group (methyl, ethyl, propyl). biorxiv.org This suggests that the stereochemical properties of the N1-substituent play a role in the interaction with enzymes that process RNA.

Impact on RNA Secondary and Tertiary Structure Stability

The stability of RNA secondary structures, such as helices and loops, and complex tertiary folds is paramount to its biological function. mdpi.comnih.govbiorxiv.org Modifications like pseudouridine are known to enhance the stability of RNA duplexes. nih.gov This stabilization is often attributed to improved base stacking and the ability of the N1-imino proton to participate in hydrogen bonding, sometimes coordinating a structural water molecule. nih.govnih.gov

The replacement of this N1 proton with an ethyl group in this compound eliminates this hydrogen-bonding capability, a feature it shares with N1-methylpseudouridine. While m1Ψ is reported to confer significant stability to RNA duplexes, often exceeding that of pseudouridine, the effects of the larger ethyl group are more complex. nih.govbiorxiv.org The addition of an ethyl group at the N1 position of pseudouridine has been observed to have a major negative effect on mRNA translation. nih.gov This functional outcome suggests that the structural impact of e1Ψ may be destabilizing in the context of the ribosome, even if it might confer stability in a simple duplex. The increased size of the ethyl group compared to the methyl group could introduce steric clashes that disrupt the optimal geometry of RNA helices, potentially negating the stabilizing effects seen with m1Ψ or even leading to localized destabilization. The precise thermodynamic impact likely depends heavily on the surrounding sequence and the specific structural context.

Table 1: Comparative Effects of Uridine and its Derivatives on RNA Duplex Thermal Stability (Tm) This table provides a qualitative summary based on published research findings.

| Nucleoside | Modification | General Impact on RNA Duplex Tm | Reference |

|---|---|---|---|

| Uridine (U) | Canonical Base | Baseline stability | nih.gov |

| Pseudouridine (Ψ) | Isomer of Uridine | Increases Tm compared to Uridine | nih.gov |

| N1-Methylpseudouridine (m1Ψ) | Methyl group at N1 of Ψ | Generally increases Tm more than Ψ | nih.govbiorxiv.org |

| This compound (e1Ψ) | Ethyl group at N1 of Ψ | Context-dependent; can be destabilizing for function (e.g., translation) | nih.gov |

Effects on Base Pairing and Stacking Interactions within RNA

Base pairing and base stacking are the fundamental interactions that define RNA architecture. Pseudouridine itself is notable for its versatile base-pairing potential, forming stable pairs with A, G, U, or C, partly due to the hydrogen bond donor at the N1 position. nih.gov The substitution at this position in this compound fundamentally alters this capability.

Like N1-methylpseudouridine, this compound lacks the N1-H donor, restricting its hydrogen bonding patterns primarily to Watson-Crick-like pairing with adenine (B156593). nih.govdtu.dk However, the steric bulk of the ethyl group can interfere with the ideal geometry of this base pair, potentially causing distortions within the RNA helix.

Table 2: Influence of Uridine Derivatives on RNA Interactions This table summarizes the key interaction characteristics.

| Nucleoside | N1-H Bond Donor | Stacking Potential (vs. Uridine) | Base Pairing | Reference |

|---|---|---|---|---|

| Uridine (U) | No | Baseline | Primarily with A | nih.gov |

| Pseudouridine (Ψ) | Yes | Enhanced | Can pair with A, G, U, C | nih.govnih.gov |

| N1-Methylpseudouridine (m1Ψ) | No | Strongly Enhanced | Primarily with A (Watson-Crick like) | nih.govbiorxiv.org |

| This compound (e1Ψ) | No | Potentially enhanced but may be offset by steric hindrance | Primarily with A; potential for distortion | biorxiv.orgnih.gov |

Advanced Analytical and Methodological Approaches in N1 Ethylpseudouridine Research

Nanopore Sequencing for Direct RNA Modification Detection

Direct RNA sequencing using nanopore technology has emerged as a powerful tool for identifying and characterizing RNA modifications, including N1-alkylpseudouridines like e1Ψ. oup.comoup.combiorxiv.org This method involves threading a single RNA molecule through a protein nanopore, where changes in the ionic current are measured. oup.comnih.gov These current fluctuations, along with the time the RNA spends in the pore (dwell time), create a unique signal signature that can differentiate modified from unmodified nucleosides. biorxiv.orgnih.gov

Signal Signatures, Ionic Currents, and Dwell Time Analysis

The presence of N1-alkylpseudouridines, including N1-ethylpseudouridine, in an RNA strand alters the ionic current and dwell time during nanopore sequencing. biorxiv.orgnih.gov As the alkyl group size at the N1 position of pseudouridine (B1679824) increases from methyl to ethyl to propyl, there is a corresponding trend of greater blockage of the ionic current. nih.gov This indicates that the bulkier ethyl group in e1Ψ creates a more significant disruption to the flow of ions through the nanopore compared to its smaller counterparts.

Dwell time, the duration a specific part of the RNA molecule resides within the nanopore's sensing region, is also affected. biorxiv.orgnih.gov The helicase motor protein that guides the RNA through the pore can stall when it encounters modified nucleosides. nih.gov Analysis of these dwell time signatures for N1-alkylpseudouridines has shown that they too cause helicase stalling. nih.gov The combination of distinct ionic current levels and altered dwell times provides a multi-faceted signature for the detection of e1Ψ. biorxiv.org

Comparative Base Calling Error Analysis for N1-Alkyl Pseudouridines

The raw data from nanopore sequencing, the ionic current versus time traces, are converted into a nucleotide sequence through a process called base calling. oup.comnih.gov The presence of modified nucleosides like e1Ψ can lead to errors in this process, as the base-calling software is primarily trained on canonical nucleotides. nih.govnih.gov These errors, however, can be systematically analyzed to serve as a diagnostic tool for identifying modifications. nih.govresearchgate.net

For N1-alkylpseudouridines, including this compound (e1Ψ) and N1-propylpseudouridine (p1Ψ), the base calling error profiles are similar to those of pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ). oup.comnih.gov A common miscall for pseudouridine and its N1-alkylated derivatives is the identification of the modified base as a cytosine (C). oup.comnih.gov Despite the increasing size of the alkyl group from methyl to ethyl to propyl, the corresponding base calling error does not show a similar clear trend. nih.gov This suggests that while the physical blockage of the pore by the alkyl group increases with size, its effect on the base-calling algorithm's output is more complex. nih.gov Nevertheless, the distinct error patterns for N1-alkyl pseudouridines compared to uridine (B1682114) (U) allow for their detection. biorxiv.org

Quantification of this compound Insertion Ratios in RNA

Nanopore sequencing can be utilized to quantify the incorporation of modified nucleotides like this compound triphosphate (e1ΨTP) during in vitro transcription (IVT). oup.combiorxiv.org By sequencing the resulting RNA population, the ratio of e1Ψ to uridine can be determined. oup.com

In studies where T7 RNA polymerase was presented with an equimolar ratio of UTP and e1ΨTP, direct RNA sequencing revealed the insertion yield of the modified nucleotide. oup.com The analysis of the sequencing data, often using specialized tools like ELIGOS2 or Nanopore-Psu, allows for the quantification of the non-canonical NTP insertion. oup.comoup.com Research has shown that as the length of the alkyl group at the N1 position of pseudouridine increases, the incorporation yield of the modified NTP also tends to increase in most sequence contexts. oup.combiorxiv.org

Table 1: Impact of N1-Alkyl Group Size on Nanopore Sequencing Signatures and Incorporation

| Compound | Effect on Ionic Current | Base Calling Error Profile | Incorporation Yield (vs. UTP) |

| N1-Methylpseudouridine (m1Ψ) | Increased blockage compared to Uridine | Similar to Ψ, often miscalled as C | Varies by sequence context |

| This compound (e1Ψ) | Greater blockage than m1Ψ | Similar to Ψ and m1Ψ | Tends to be higher than m1Ψ |

| N1-Propylpseudouridine (p1Ψ) | Greatest blockage in the series | Similar to Ψ and m1Ψ | Tends to be higher than e1Ψ |

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) in the form of LC-MS/MS, is a cornerstone technique for the analysis of modified nucleosides. oup.comnih.gov It offers high sensitivity and specificity for both identifying and quantifying compounds like this compound within complex biological samples. nih.govnih.gov

Application in Quantitative Analysis of Modified Nucleosides

LC-MS/MS is a powerful method for the quantitative analysis of RNA modifications. nih.govnih.gov This approach typically involves the enzymatic digestion of an RNA sample into its constituent nucleosides. oup.combiorxiv.org These nucleosides are then separated by liquid chromatography and detected by mass spectrometry. nih.gov

For quantitative studies, a technique called selected reaction monitoring (SRM) can be employed. nih.gov This method provides a linear relationship between the abundance of a specific fragment ion and the amount of the target nucleoside, enabling precise quantification. nih.gov While direct quantitative methods for e1Ψ are still under development, the principles established for other modified nucleosides like pseudouridine are applicable. nih.gov The development of quantitative assays for e1Ψ would be invaluable for understanding its stoichiometry in therapeutic mRNAs.

Identification in Complex RNA Mixtures

Identifying specific modifications within a complex mixture of RNA fragments is a significant challenge. LC-MS/MS is well-suited for this task. nih.gov After enzymatic digestion of the RNA, the resulting mixture of oligonucleotides can be analyzed. nih.gov The unique mass-to-charge ratio of fragments containing this compound allows for their specific detection. smolecule.com

Tandem mass spectrometry (MS/MS) further enhances identification by fragmenting the selected ions and producing a characteristic fragmentation pattern that can confirm the identity of the modified nucleoside. nih.gov This approach has been successfully used to map various modifications in different types of RNA, and similar strategies can be applied to pinpoint the location of e1Ψ within an RNA sequence. nih.gov

In Vitro Transcription Systems for Modified RNA Production and Study

The production of RNA containing this compound is primarily achieved through in vitro transcription (IVT) systems. This enzymatic process utilizes a DNA template and a specific RNA polymerase, most commonly the T7 RNA polymerase, to synthesize RNA strands. trilinkbiotech.comvwr.comavantorsciences.com In this system, the canonical nucleotide uridine triphosphate (UTP) is either partially or fully replaced with this compound-5'-Triphosphate (e¹ΨTP) in the nucleotide mix. trilinkbiotech.comavantorsciences.combiorxiv.org

Research has demonstrated that T7 RNA polymerase can tolerate and incorporate this compound as a substrate, enabling the synthesis of fully substituted mRNA. researchgate.netnih.gov The process typically involves incubating a linearized DNA template that contains a T7 promoter sequence with T7 RNA polymerase and a mixture of the four necessary nucleotide triphosphates (ATP, GTP, CTP, and e¹ΨTP). biorxiv.orgnih.gov The reaction is generally carried out at 37°C for several hours, after which the DNA template is removed by DNase treatment. biorxiv.orgnih.gov The resulting modified RNA can then be purified for downstream analysis and application. researchgate.net

Studies have been conducted to understand the dynamics of e¹ΨTP incorporation, particularly in competition with the canonical UTP. Nanopore sequencing analysis of RNAs synthesized with an equimolar mix of UTP and e¹ΨTP revealed that the incorporation efficiency is influenced by the length of the alkyl group at the N1 position of pseudouridine. biorxiv.orgoup.com As the alkyl group length increases from methyl to ethyl to propyl, the incorporation yield ratio for the modified nucleotide triphosphate (NTP) also tends to increase, suggesting that T7 RNA polymerase can efficiently utilize these modified substrates. biorxiv.org

However, the incorporation of this compound can have significant downstream functional consequences. While the modification is tolerated by T7 RNA polymerase, studies have shown that mRNA containing this compound exhibits hindered translation efficiency compared to mRNA modified with N1-methylpseudouridine (m¹Ψ) or pseudouridine (Ψ). researchgate.netnih.gov This suggests that while the production of this compound-modified RNA via IVT is feasible, the specific modification has a notable negative impact on protein expression. researchgate.netnih.gov

The success and quality of the transcribed RNA are often verified using techniques like non-denaturing agarose (B213101) gel electrophoresis, which helps to confirm the integrity and expected size of the RNA transcripts. researchgate.netnih.gov

Table 1: Research Findings on In Vitro Transcription with this compound

| Parameter | Finding | Reference |

|---|---|---|

| Enzyme Compatibility | T7 RNA polymerase tolerates this compound triphosphate (e¹ΨTP) as a substrate for in vitro transcription. | researchgate.netnih.gov |

| Incorporation Efficiency | In competition assays with UTP, the incorporation yield of N1-alkylated pseudouridines by T7 RNA polymerase increases with the length of the alkyl group (ethyl, propyl). | biorxiv.orgoup.com |

| Reaction Conditions | Standard IVT reactions are performed at 37°C using a DNA template with a T7 promoter, T7 RNA polymerase, and a mix of ATP, GTP, CTP, and e¹ΨTP. | biorxiv.orgnih.gov |

| Post-IVT Analysis | The integrity of the resulting modified mRNA is typically confirmed by non-denaturing 1% agarose gel electrophoresis. | researchgate.netnih.gov |

| Functional Impact | Despite successful incorporation, ethylation at the N1 position of pseudouridine hinders the translation efficiency of the resulting mRNA in human cells. | researchgate.netnih.gov |

Biophysical Characterization Techniques in RNA Studies

The incorporation of this compound into an RNA sequence alters its chemical and physical properties, which can be investigated using a variety of advanced biophysical techniques. oup.comfrontiersin.org These methods are crucial for understanding how such modifications influence RNA structure, stability, and interactions at a molecular level. nih.govnih.gov

Nanopore Sequencing: This direct RNA sequencing method has been employed to study the signatures of various RNA modifications, including N1-alkylated pseudouridines. biorxiv.orgoup.com The technique measures changes in ionic current as an RNA strand passes through a protein nanopore. nih.gov For this compound and its counterparts, nanopore sequencing can provide data on how the modification affects the translocation speed (dwell time) and the ionic current profile, offering insights into its physical properties within the context of a specific sequence. biorxiv.orgnih.gov Studies have used this method to quantify the incorporation ratio of e¹ΨTP versus UTP during in vitro transcription. biorxiv.orgoup.com

Mass Spectrometry (LC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry is a powerful and widely used platform for the identification and quantification of RNA modifications. frontiersin.orgneb.comnih.gov By digesting the RNA into single nucleosides, LC-MS/MS can definitively confirm the presence and identity of this compound, distinguishing it from other isomers or unmodified bases. neb.comnih.gov This technique is considered a gold standard for verifying the chemical composition of modified RNAs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for elucidating the three-dimensional structure and conformational dynamics of nucleic acids at atomic resolution. nih.govresearchgate.net 1D and 2D NMR experiments can be performed on purified nucleosides or short RNA oligonucleotides containing this compound to study its specific effects on sugar pucker, glycosidic bond conformation, and local helical structure. nih.govresearchgate.netguidechem.com For the related N1-methylpseudouridine, NMR has been used to confirm its chemical identity by observing the nuclear Overhauser effect (NOE) between the methyl group and the pyrimidine (B1678525) ring. researchgate.net Similar approaches can be applied to this compound.

Table 2: Biophysical Techniques for Characterizing this compound-Modified RNA

| Technique | Application in Modified RNA Research | Specific Findings/Capabilities | Reference |

|---|---|---|---|

| Nanopore Sequencing | Directly sequences RNA and detects modifications at single-nucleotide resolution. | Quantifies incorporation ratios of modified vs. canonical nucleotides; measures changes in ionic current and dwell time caused by the modification. | biorxiv.orgoup.comnih.gov |

| Mass Spectrometry (LC-MS/MS) | Identifies and quantifies nucleoside modifications in RNA samples. | Provides definitive confirmation of the chemical identity and presence of this compound after RNA digestion. | frontiersin.orgneb.comnih.gov |

| NMR Spectroscopy | Determines the 3D structure and conformation of modified RNA at atomic resolution. | Can be used to analyze the effect of N1-ethylation on sugar pucker, base orientation, and local RNA structure. | nih.govresearchgate.netguidechem.com |

| Circular Dichroism (CD) Spectroscopy | Analyzes RNA secondary structure and thermal stability. | Measures changes in RNA helicity and determines the melting temperature (Tm) to quantify the thermodynamic impact of the modification. | jasco-global.comresearchgate.netnih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Roles beyond Messenger RNA

While the impact of N1-Ethylpseudouridine on mRNA is a major focus, its potential roles in other RNA species remain largely unexplored. The presence of other modified nucleosides like pseudouridine (B1679824) and N1-methylpseudouridine in various non-coding RNAs, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), suggests that this compound could also have significant functions in these contexts. embopress.org

Future research is expected to investigate the incorporation and effects of this compound in:

Transfer RNA (tRNA): The precise three-dimensional structure of tRNA is critical for its function in protein synthesis. embopress.org Studies on how modifications like pseudouridine influence tRNA structure and function are ongoing. embopress.org Investigating whether this compound can be incorporated into tRNA and how it might alter its structure, stability, and decoding properties is a promising avenue. The larger ethyl group at the N1 position, compared to the methyl group in N1-methylpseudouridine, could introduce unique structural perturbations. nih.gov

Ribosomal RNA (rRNA): rRNA is a core component of the ribosome, the cellular machinery for protein synthesis. Modifications within rRNA are known to play a role in ribosome biogenesis and function. researchgate.net Exploring the potential for this compound to be incorporated into rRNA and its subsequent impact on ribosome assembly, stability, and translational fidelity is an important area for future studies.

Long Non-coding RNAs (lncRNAs): lncRNAs are involved in a wide range of cellular processes, and their functions are often dependent on their structure and interactions with other molecules. The influence of modifications on lncRNA is an emerging field. Research into whether this compound can be found in or introduced into lncRNAs and how this might affect their regulatory roles is warranted.

Development of Advanced Methodologies for Detection and Characterization

The ability to accurately detect and characterize this compound within RNA sequences is crucial for understanding its biological roles. While current methods like liquid chromatography-mass spectrometry (LC-MS/MS) can identify modified nucleosides, they typically require the complete digestion of the RNA, leading to the loss of sequence information. biorxiv.orgoup.com

Emerging research is focused on developing more advanced techniques, including:

Nanopore Sequencing: This third-generation sequencing technology offers the potential for direct RNA sequencing and the identification of modified bases without the need for amplification or digestion. biorxiv.orgoup.com Studies have already demonstrated that nanopore sequencing can distinguish between uridine (B1682114), pseudouridine, and N1-methylpseudouridine based on characteristic changes in the ionic current and dwell time as the RNA strand passes through the nanopore. biorxiv.orgnih.gov Further research is underway to refine these methods to reliably identify this compound and even larger N1-alkyl derivatives of pseudouridine. biorxiv.orgoup.com This includes analyzing the unique signatures they produce in the nanopore data, such as base-calling errors and current level shifts. biorxiv.orgoup.com

Table: Nanopore Sequencing Signatures of Uridine and its Derivatives

| Nucleotide | Relative Ionic Current (ΔIN) | Base Calling Error (%) | C:U Base Call Ratio |

|---|---|---|---|

| Uridine (U) | Reference | Low | Low |

| Pseudouridine (Ψ) | Different from U | Increased | Increased |

| N1-Methylpseudouridine (m¹Ψ) | Similar to Ψ, but distinct from U | Increased | Increased |

| This compound (e¹Ψ) | Shows trending changes with alkyl group size | Similar error profiles to Ψ and m¹Ψ | Not yet fully characterized |

| N1-Propylpseudouridine (p¹Ψ) | Shows trending changes with alkyl group size | Similar error profiles to Ψ and m¹Ψ | Not yet fully characterized |

Data is based on trends observed in research and is qualitative. Specific values can vary based on sequence context and experimental conditions. biorxiv.org

Advanced Mass Spectrometry Techniques: Improvements in mass spectrometry, such as coupling it with high-performance liquid chromatography (HPLC-MS/MS), are enhancing the quantitative analysis of modified ribonucleosides in various RNA species. biorxiv.orgoup.com These methods are crucial for validating the findings from nanopore sequencing and for providing precise quantification of this compound.

Chemical and Enzymatic Probing: The development of novel chemical probes and enzymes that specifically recognize and react with this compound could enable its precise mapping within RNA molecules.

Computational Modeling and Simulation of this compound Dynamics in RNA

Computational approaches are becoming increasingly powerful tools for understanding the structural and dynamic effects of modified nucleosides on RNA. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide insights that are often difficult to obtain through experimental methods alone. nih.govchemrxiv.org

Future research in this area will likely focus on:

Predicting RNA Secondary Structure: The stability of RNA secondary structures is influenced by the thermodynamic parameters of its constituent base pairs. Computational methods, such as those based on the linear interaction energy (LIE) approximation, are being developed to predict the nearest-neighbor (NN) free energy parameters for modified nucleosides like N1-methylpseudouridine. nih.govchemrxiv.orgchemrxiv.orgrsc.org Extending these models to this compound will be crucial for accurately predicting the folding of RNAs containing this modification. nih.gov

Investigating Water Interactions: The interaction of RNA with the surrounding water molecules is critical for its structure and function. Computational studies can explore how the ethyl group of this compound alters the hydration shell of the RNA and influences its interactions with water. researchgate.net

Q & A

Q. How can N1-Ethylpseudouridine be quantified in RNA transcripts during in vitro transcription (IVT) experiments?

Quantification relies on UV-vis spectroscopy using its extinction coefficient (λ271 nm = 7,800 L mol⁻¹ cm⁻¹). Prepare a standard curve with known concentrations of this compound triphosphate (e1ΨTP) and measure absorbance at 271 nm. Ensure proper calibration against unmodified nucleosides (e.g., UTP: λ262 nm = 10,000 L mol⁻¹ cm⁻¹) to account for spectral overlaps. This method is critical for validating incorporation efficiency in RNA transcripts .

Q. What analytical techniques are recommended for characterizing synthetic this compound?

Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For novel derivatives, provide detailed spectral data (e.g., chemical shifts, coupling constants) and compare with established pseudouridine analogs. Mass spectrometry (MS) further validates molecular weight and purity ≥95% .

Q. How should researchers design controls for studies involving this compound-modified RNA?

Include unmodified RNA transcripts and RNA with structurally similar analogs (e.g., N1-methylpseudouridine, m1Ψ) to assess specificity. Use negative controls lacking T7 RNA polymerase to rule out non-enzymatic incorporation. Replicate experiments in duplicate or triplicate to ensure statistical validity, as demonstrated in IVT protocols .

Advanced Research Questions

Q. How can discrepancies in this compound incorporation efficiency between studies be resolved?

Analyze variables such as enzyme batch variability (e.g., T7 RNA polymerase activity), buffer composition (e.g., Mg²⁺ concentration), and incubation time. Compare results using standardized protocols, such as 2-hour reactions at 37°C. Validate findings with orthogonal methods like capillary electrophoresis or next-generation sequencing to confirm positional incorporation .

Q. What strategies address conflicting data on the immunogenicity of this compound-modified RNA?

Systematically evaluate experimental models (e.g., murine vs. human dendritic cells) and RNA delivery methods (e.g., lipid nanoparticles vs. electroporation). Use flow cytometry to quantify cytokine profiles (e.g., IFN-α, IL-6) and RNA sequencing to identify Toll-like receptor (TLR) activation pathways. Cross-reference results with studies on m1Ψ to isolate ethyl-specific effects .

Q. How can researchers optimize IVT conditions for high-fidelity incorporation of this compound?

Titrate e1ΨTP:UTP ratios (e.g., 1:1 to 4:1) and monitor transcription yield via agarose gel electrophoresis. Supplement with pyrophosphatase to prevent inhibition from pyrophosphate accumulation. Compare processivity with wild-type and mutant T7 RNA polymerase variants to identify enzyme compatibility .

Q. What statistical approaches are appropriate for analyzing this compound’s impact on RNA stability?

Apply Kaplan-Meier survival analysis to compare RNA half-lives in serum-containing vs. nuclease-free environments. Use paired t-tests or ANOVA to assess differences between modification types (e.g., e1Ψ vs. m1Ψ). Report effect sizes and confidence intervals to contextualize biological significance .

Q. How do researchers validate the absence of off-target effects in RNA modified with this compound?

Perform ribosome profiling to ensure translation fidelity and RNA immunoprecipitation (RIP-seq) to detect aberrant protein binding. Cross-validate with cryo-EM structures of modified RNA-protein complexes to identify structural perturbations. Include dose-response assays to rule out cytotoxicity in cell cultures .

Methodological Frameworks

What criteria ensure a well-formulated research question on this compound’s mechanistic roles?

Adhere to the FINER framework:

- Feasible : Access to IVT systems and analytical tools (e.g., HPLC-NMR).

- Interesting : Explore understudied effects on RNA-protein interactions.

- Novel : Compare e1Ψ with newer analogs (e.g., N1-propylpseudouridine).

- Ethical : Follow biosafety protocols for modified RNA handling.

- Relevant : Align with mRNA vaccine or therapeutics development .

Q. How should researchers structure a manuscript investigating this compound’s impact on RNA secondary structure?

- Introduction : Hypothesize ethyl-group effects on base-pairing dynamics.

- Methods : Detail thermal denaturation assays (Tm measurements) and computational modeling (e.g., RosettaRNA).

- Results : Report ΔTm values vs. unmodified RNA.

- Discussion : Contrast findings with m1Ψ studies and propose structural models.

Include raw data in appendices and processed data in figures per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.